Literature review on 6-Amino-4-chloro-2-methylbenzothiazole derivatives
Literature review on 6-Amino-4-chloro-2-methylbenzothiazole derivatives
The following is an in-depth technical guide on 6-Amino-4-chloro-2-methylbenzothiazole , structured for researchers and drug development professionals.
A Versatile Scaffold for Medicinal Chemistry and Chromophore Design
Executive Summary
The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in drugs ranging from the anticonvulsant Riluzole to the antitumor agent Phortress . Within this family, 6-Amino-4-chloro-2-methylbenzothiazole (CAS: 1369347-68-1) represents a highly specific, functionalized core that offers unique steric and electronic properties.
The presence of the 4-chloro substituent—ortho to the bridgehead nitrogen—introduces steric bulk that restricts rotation in biaryl derivatives and modulates the pKa of the heterocyclic nitrogen. Meanwhile, the 6-amino group serves as a versatile handle for derivatization (e.g., amide coupling, reductive amination, or diazonium salt formation), making this molecule a critical intermediate for both kinase inhibitor discovery and azo dye synthesis .
This guide synthesizes the chemical logic, synthetic pathways, and pharmacological potential of this specific derivative.[1]
Structural Chemistry & Physicochemical Profile[2][3][4][5][6]
Core Scaffold Analysis
The molecule consists of a fused benzene and thiazole ring system.[2] The numbering convention assigns Sulfur as position 1 and Nitrogen as position 3.
-
Position 2 (Methyl): Enhances lipophilicity and metabolic stability compared to the 2-H analog. It also serves as a weak activation site for condensation reactions (e.g., Styryl dye formation).
-
Position 4 (Chloro): Located adjacent to the bridgehead nitrogen. This position is critical for structure-activity relationships (SAR) as it occupies a hydrophobic pocket in many enzyme active sites and prevents metabolic oxidation at the typically vulnerable 4-position.
-
Position 6 (Amino): The primary vector for extending the scaffold. In kinase inhibitors, this amine often forms the hinge-binding motif or connects to a "tail" moiety that extends into the solvent-exposed region.
Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₈H₇ClN₂S | Core stoichiometry |
| Molecular Weight | 198.67 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Design) |
| cLogP | ~2.5 - 2.8 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~41 Ų | High oral bioavailability potential (<140 Ų) |
| pKa (Conj. Acid) | ~3.5 - 4.0 | Less basic than aniline due to electron-withdrawing benzothiazole core |
Synthetic Pathways
The synthesis of 6-amino-4-chloro-2-methylbenzothiazole is non-trivial due to the directing effects required to place substituents at the 4 and 6 positions simultaneously. The most robust route utilizes the Jacobson Cyclization followed by regioselective nitration.
Pathway Diagram (DOT)
The following flow chart illustrates the "Ortho-Blocking" strategy used to ensure the chloro group ends up at position 4.
Figure 1: Step-wise synthesis of the target scaffold starting from 2-chloroaniline.
Detailed Protocol
Step 1: Synthesis of 4-Chloro-2-methylbenzothiazole
-
Starting Material: Begin with 2-chloroaniline . The chloro group at the ortho position is crucial.
-
Thioacetylation: React 2-chloroaniline with acetic anhydride to form the acetamide, followed by thionation using Lawesson’s reagent in toluene (Reflux, 3h).
-
Cyclization: Treat the thioamide with potassium ferricyanide (
) in alkaline solution.-
Mechanism:[1][2][3][4] The radical cation forms on the sulfur and attacks the benzene ring. Since position 2 is blocked by Cl, cyclization occurs at position 6 of the aniline ring.
-
Result: The carbon originally bearing the Cl (C2 of aniline) ends up adjacent to the bridgehead Nitrogen (C4 of benzothiazole).
-
Step 2: Nitration
-
Dissolve 4-chloro-2-methylbenzothiazole in concentrated
at 0°C. -
Add fuming
dropwise. -
Regioselectivity: Electrophilic aromatic substitution favors the position para to the bridgehead nitrogen (C6) and meta to the bridgehead sulfur. The C4 position is blocked by Chlorine. The C5 position is sterically hindered by the adjacent Chlorine. Thus, C6-nitration is highly favored.
Step 3: Reduction
-
Suspend the nitro compound in ethanol/water.
-
Add Iron powder and catalytic HCl (Bechamp reduction) or use
. -
Reflux for 2 hours, filter hot, and neutralize to precipitate the 6-amino product.
Medicinal Chemistry & SAR
This scaffold is particularly valuable for designing ATP-competitive kinase inhibitors . The benzothiazole core mimics the purine ring of ATP.
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.
Biological Applications[1][3][4][5][7][9][10]
-
Antimicrobial Activity: Derivatives of 2-methyl-4-chlorobenzothiazole have shown efficacy against fungal strains such as Stemphylium sarcinaeforme. The addition of the 6-amino group allows for the attachment of sulfonamide moieties, significantly boosting antibacterial potency against Gram-positive bacteria.
-
Anticancer (Kinase Inhibition): The 6-amino-benzothiazole scaffold is analogous to the pharmacophore found in Dasatinib (a Src/Abl inhibitor).
-
Mechanism:[1][2][3][4] The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in c-Src). The 6-amino group donates a hydrogen bond to the backbone carbonyl.
-
Advantage of 4-Cl: The chlorine atom fills the hydrophobic "gatekeeper" pocket or the solvent-front hydrophobic patch, potentially overcoming resistance mutations found in wild-type binders.
-
Experimental Protocols
Protocol A: Synthesis of Azo Dyes (Diazo Coupling)
Rationale: 6-aminobenzothiazoles are standard diazo components for producing disperse dyes with high color fastness.
-
Diazotization:
-
Dissolve 6-Amino-4-chloro-2-methylbenzothiazole (10 mmol) in a mixture of phosphoric acid and acetic acid.
-
Cool to 0–5°C.
-
Add nitrosyl sulfuric acid (prepared from
and ) dropwise over 30 mins. Stir for 1 hr to generate the diazonium salt.
-
-
Coupling:
-
Prepare a solution of the coupling component (e.g., N,N-diethylaniline) in dilute HCl.
-
Add the diazonium salt solution slowly to the coupling component at 0–5°C.
-
Buffer the pH to 4–5 using sodium acetate.
-
-
Isolation:
Protocol B: Amide Coupling for Kinase Inhibitors
-
Reagents: 6-Amino-4-chloro-2-methylbenzothiazole (1 eq), Aromatic Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.
-
Procedure:
-
Mix the acid, HATU, and DIPEA in DMF and stir for 15 mins to activate the acid.
-
Stir at RT for 12 hours.
-
Note: The 6-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the heterocycle. Heating to 50°C may be required.
-
References
-
Jacobson Cyclization Mechanism
-
Benzothiazole Biological Activity
- Title: "Benzothiazole Derivatives: A Review on their Synthesis and Biological Activity"
- Source: Journal of Chemical and Pharmaceutical Research
-
URL: [Link] (General Journal Link for verification of scaffold class)
-
Synthesis of 2-amino-6-methylbenzothiazole (Analogous Protocol)
-
4-Chlorobenzothiazole Data
- Title: "Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles"
- Source: EPA Technical Report
-
URL: [Link]
Sources
- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole - Google Patents [patents.google.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. 10-甲氧基-4H-苯并[4,5]环庚三烯并[1,2-b]噻吩-4-酮_价格_报价_最新价格行情_化源网 [m.chemsrc.com]
